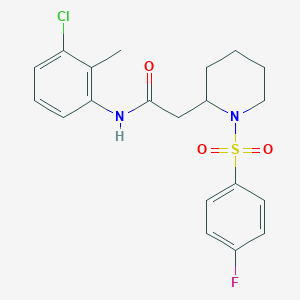
N-(3-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H22ClFN2O3S and its molecular weight is 424.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C19H22ClFNO2S
- Molecular Weight : 371.90 g/mol
- IUPAC Name : this compound
This compound features a piperidine ring, a sulfonamide group, and various aromatic substitutions, which contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that derivatives of similar structural classes exhibit significant antimicrobial activity. For instance, compounds with similar piperidinyl and sulfonamide moieties have shown efficacy against various pathogens.
- Minimum Inhibitory Concentration (MIC) : Certain derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : These compounds also displayed potent antibiofilm activity, significantly reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .
The mechanism of action for compounds in this class often involves inhibition of key bacterial enzymes and pathways:
- DNA Gyrase Inhibition : Similar compounds have been identified as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication .
- Dihydrofolate Reductase (DHFR) Inhibition : Some derivatives showed IC50 values between 0.52–2.67 μM against DHFR, indicating potential as antifolate agents .
Toxicity and Safety Profile
Toxicological assessments reveal that these compounds exhibit low hemolytic activity (% lysis range from 3.23 to 15.22%), suggesting a favorable safety profile in vitro . Additionally, non-cytotoxicity was confirmed with IC50 values exceeding 60 μM.
Case Studies
- In Vitro Studies : A study evaluated the antimicrobial activity of several derivatives similar to this compound. The most active derivative showed a significant reduction in bacterial viability and biofilm formation .
- Synergistic Effects : The compound exhibited synergistic effects with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .
Data Table of Biological Activities
| Activity Type | Compound Derivative | MIC (μg/mL) | IC50 (μM) | Remarks |
|---|---|---|---|---|
| Antimicrobial | 7b | 0.22 | - | Active against S. aureus |
| Biofilm Inhibition | 7b | - | - | Significant reduction observed |
| DNA Gyrase Inhibition | - | - | 12.27–31.64 | Effective against pathogens |
| DHFR Inhibition | - | - | 0.52–2.67 | Potential antifolate agent |
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O3S/c1-14-18(21)6-4-7-19(14)23-20(25)13-16-5-2-3-12-24(16)28(26,27)17-10-8-15(22)9-11-17/h4,6-11,16H,2-3,5,12-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGJBHMXULMRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














